hIgG-hFc receptor-IN-1

Description

hIgG ChFc receptor-IN-1 (also referred to as hIgG–hFc receptor-IN-1 in product catalogs) is a small-molecule inhibitor targeting the human immunoglobulin G (hIgG) and human neonatal Fc receptor (hFcRn) protein-protein interaction. This compound exhibits an inhibitory concentration (IC50) of 2 μM, indicating its potency in disrupting the binding of hIgG to hFcRn . The hFcRn receptor plays a critical role in IgG homeostasis, extending the half-life of IgG antibodies by recycling them from endosomes back into circulation.

Properties

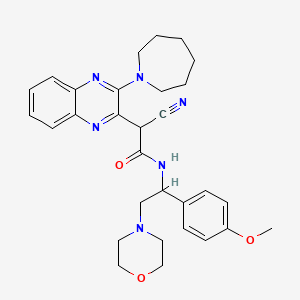

Molecular Formula |

C30H36N6O3 |

|---|---|

Molecular Weight |

528.6 g/mol |

IUPAC Name |

2-[3-(azepan-1-yl)quinoxalin-2-yl]-2-cyano-N-[1-(4-methoxyphenyl)-2-morpholin-4-ylethyl]acetamide |

InChI |

InChI=1S/C30H36N6O3/c1-38-23-12-10-22(11-13-23)27(21-35-16-18-39-19-17-35)34-30(37)24(20-31)28-29(36-14-6-2-3-7-15-36)33-26-9-5-4-8-25(26)32-28/h4-5,8-13,24,27H,2-3,6-7,14-19,21H2,1H3,(H,34,37) |

InChI Key |

UCGAOGGXPLSTAT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(CN2CCOCC2)NC(=O)C(C#N)C3=NC4=CC=CC=C4N=C3N5CCCCCC5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hIgG ChFc receptor-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The process typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired inhibitory activity. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of hIgG ChFc receptor-IN-1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet regulatory standards. The compound is typically produced in bulk quantities and stored under controlled conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

hIgG ChFc receptor-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, potentially altering the inhibitory activity.

Substitution: Substitution reactions can introduce different functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired modifications without compromising the compound’s integrity .

Major Products Formed

The major products formed from these reactions include various derivatives of hIgG ChFc receptor-IN-1 with modified functional groups. These derivatives are often evaluated for their inhibitory activity and potential therapeutic applications .

Scientific Research Applications

hIgG ChFc receptor-IN-1 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study protein-protein interactions and develop new inhibitors.

Biology: Investigated for its role in modulating immune responses and its potential in treating autoimmune diseases.

Medicine: Explored as a therapeutic agent in immunotherapy, particularly in cancer treatment and inflammatory diseases.

Industry: Utilized in the development of new drugs and therapeutic strategies targeting the neonatal Fc receptor

Mechanism of Action

hIgG ChFc receptor-IN-1 exerts its effects by inhibiting the interaction between human immunoglobulin G and the neonatal Fc receptor. This inhibition prevents the receptor from recycling immunoglobulin G, leading to a decrease in immunoglobulin G levels. The compound targets specific molecular pathways involved in immune regulation, making it a valuable tool in immunotherapy and inflammation research .

Comparison with Similar Compounds

Research Findings and Context

- Fc Receptor Biology : Studies on FcγRIII modulation (e.g., Edberg & Kimberly, 1994) highlight the complexity of Fc receptor interactions, underscoring the need for precise targeting in therapies like hIgG ChFc Receptor-IN-1 .

- Clinical Relevance : Polymorphisms in Fc receptors (e.g., Fijen et al., 1993) may influence patient responses to Fc-targeted therapies, emphasizing personalized medicine approaches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.